3-Cyano-N-(pyridin-2-yl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-9-10-4-3-5-11(8-10)18(16,17)15-12-6-1-2-7-14-12/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAMGYXGBIQFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 3 Cyano N Pyridin 2 Yl Benzenesulfonamide
Established Synthetic Routes to N-(Pyridin-2-yl)benzenesulfonamides
The formation of the sulfonamide bond between a benzenesulfonyl moiety and a pyridine (B92270) ring is a cornerstone of synthesizing this class of compounds. Over the years, methodologies have evolved from traditional, robust reactions to more sophisticated catalytic systems.
Classical Sulfonyl Chloride-Amine Coupling Methodologies
The most conventional and widely practiced method for synthesizing N-aryl sulfonamides is the reaction between a sulfonyl chloride and an amine. nih.gov This approach is characterized by its straightforwardness and high yields. The synthesis of N-(pyridin-2-yl)benzenesulfonamides via this method involves the coupling of a benzenesulfonyl chloride with 2-aminopyridine (B139424). researchgate.netcbijournal.com
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), which serves to neutralize the hydrochloric acid generated during the reaction. cbijournal.comresearchgate.net The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options. cbijournal.com Some procedures report conducting the reaction in a slightly basic aqueous medium. researchgate.net For instance, the reaction of 2-aminopyridine with benzenesulfonyl chloride in the presence of pyridine has been shown to produce N-(pyridin-2-yl)benzenesulfonamide with a yield of 63%. cbijournal.com
The general scheme for this classical coupling is as follows: Benzenesulfonyl chloride + 2-Aminopyridine → (in the presence of a base) → N-(Pyridin-2-yl)benzenesulfonamide + HCl
The prerequisite benzenesulfonyl chlorides are themselves synthesized through well-established procedures, such as the chlorosulfonation of benzene (B151609) using chlorosulfonic acid or the treatment of sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org
Table 1: Examples of Classical Sulfonamide Synthesis Conditions
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Yield (%) |
| Aniline (B41778) | Benzenesulfonyl chloride | Pyridine | - | 100 |
| p-Toluidine | Tosyl chloride | Pyridine | - | 100 |
| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 86 |
| 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | - | 63 |
This table presents data from various studies on classical sulfonamide synthesis, showcasing typical reagents, conditions, and resulting yields. cbijournal.com
Modern Catalytic Approaches for Sulfonamide Bond Formation
While the classical method is reliable, modern chemistry has sought more versatile and milder alternatives, leading to the development of various catalytic cross-coupling reactions. These methods often bypass the need for preparing potentially unstable sulfonyl chlorides. jsynthchem.com
Copper-Catalyzed Synthesis: Copper-based catalysts have proven effective for forming S-N bonds. These reactions can couple arylboronic acids with amines and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to yield sulfonamides. jsynthchem.comthieme-connect.com The advantages of copper catalysis include low cost and toxicity. jsynthchem.com
Palladium- and Nickel-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for sulfonamide synthesis, coupling aryl halides or boronic acids with sulfonamides. nih.govprinceton.edu Nickel catalysis offers a similar, often more cost-effective, pathway. A notable method involves the photosensitized nickel-catalyzed coupling of aryl halides with sulfonamides, which demonstrates broad functional group tolerance. princeton.edu
Table 2: Overview of Modern Catalytic Sulfonamide Synthesis
| Catalytic System | Coupling Partners | Key Features |
| Copper (Cu) | Aryldiazonium tetrafluoroborates, DABSO, N-chloroamines | Mild conditions, wide substrate compatibility. organic-chemistry.org |
| Copper (Cu) | (Hetero)arylboronic acids, amines, DABSO | One-step synthesis, good yields. thieme-connect.com |
| Palladium (Pd) | Arylboronic acids, SO₂ source, amine | Significant functional group tolerance. nih.gov |
| Nickel (Ni) / Photocatalyst | Aryl halides, sulfonamides | Access to a broad range of N-aryl sulfonamides. princeton.edu |
This table summarizes various modern catalytic approaches for the formation of the sulfonamide bond, highlighting the diversity of available methods.
Synthesis of 3-Cyano-Substituted Benzenesulfonyl Moieties and Precursors
The introduction of a cyano group at the meta-position of the benzenesulfonyl ring is a critical step in the synthesis of the target molecule. This requires specific functionalization strategies.
Directed Functionalization of Benzenesulfonyl Precursors
A powerful method for synthesizing specifically substituted arylsulfonyl chlorides is the Sandmeyer-type reaction. orgsyn.org This process involves the diazotization of a substituted aniline, followed by reaction with sulfur dioxide in the presence of a copper catalyst (chlorosulfonylation). orgsyn.orgacs.org To obtain the 3-cyano-benzenesulfonyl chloride precursor, one would start with 3-aminobenzonitrile (B145674).
The general steps are:
Diazotization: 3-Aminobenzonitrile is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt. orgsyn.org
Chlorosulfonylation: The resulting diazonium salt solution is then added to a mixture containing sulfur dioxide, a copper(I) chloride catalyst, and an acid. orgsyn.orggoogle.com This process replaces the diazonium group with a chlorosulfonyl (-SO₂Cl) group, yielding 3-cyanobenzenesulfonyl chloride.
This method is highly advantageous as the position of the sulfonyl chloride group is determined by the starting aniline, allowing for precise regiocontrol. orgsyn.org It is compatible with electron-withdrawing groups like the cyano group. acs.org
Another advanced strategy involves directed C-H functionalization, where a directing group on the aromatic ring guides a metal catalyst to functionalize a specific C-H bond. thieme-connect.de While often used for ortho-functionalization, certain systems can achieve meta- or para-selectivity. Groups like sulfoxides and sulfonamides themselves can act as directing groups. researchgate.netresearchgate.net
Optimization of Reaction Conditions for Cyano-Containing Intermediates
The presence of a cyano group requires careful consideration of reaction conditions to avoid unwanted side reactions. The cyano group is generally stable under many sulfonylation and coupling conditions. thieme-connect.com However, its electron-withdrawing nature can influence the reactivity of the aromatic ring and the stability of intermediates.
For the Sandmeyer-type synthesis of 3-cyanobenzenesulfonyl chloride, maintaining low temperatures (typically -10°C to 10°C) during diazotization and the subsequent chlorosulfonylation is crucial to prevent decomposition of the diazonium salt. orgsyn.org The choice of solvent can also be important; for instance, some sulfonyl chlorides may react with acetonitrile (B52724), necessitating the use of alternative solvents like dichloromethane. acs.org
In catalytic coupling reactions, the compatibility of the cyano group has been demonstrated. For example, photocatalytic methods for synthesizing sulfonyl chlorides from diazonium salts show high tolerance for functional groups, including halides, esters, nitro, and cyano groups. acs.org Similarly, intramolecular cyclizations to form cyano-substituted cyclic ethers have been successfully performed, indicating the robustness of the cyano group under certain nucleophilic and oxidative conditions. nih.gov
Targeted Synthesis of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide
The targeted synthesis of this compound is most logically achieved by combining the methodologies described in the preceding sections. The most direct and classical approach would be a two-step synthesis.
Step 1: Synthesis of 3-Cyanobenzenesulfonyl Chloride This intermediate would be prepared from 3-aminobenzonitrile via a Sandmeyer-type reaction, as detailed in section 2.2.1.
Reactants: 3-Aminobenzonitrile, Sodium Nitrite, Hydrochloric Acid, Sulfur Dioxide, Copper(I) Chloride.
Product: 3-Cyanobenzenesulfonyl chloride.
Step 2: Coupling with 2-Aminopyridine The synthesized 3-cyanobenzenesulfonyl chloride would then be coupled with 2-aminopyridine using the classical sulfonyl chloride-amine coupling methodology described in section 2.1.1.
Reactants: 3-Cyanobenzenesulfonyl chloride, 2-Aminopyridine, Base (e.g., Pyridine or Triethylamine).
Solvent: Dichloromethane or Tetrahydrofuran.
Final Product: this compound.
This convergent approach leverages well-established and high-yielding reactions to construct the target molecule efficiently. The modularity of this strategy allows for the synthesis of various analogues by simply changing either the substituted aniline in the first step or the amine in the second.
Detailed Synthetic Protocols and Mechanistic Considerations
The primary synthesis of N-pyridyl benzenesulfonamides is typically achieved through the reaction of a substituted aminopyridine with a benzenesulfonyl chloride. For the target compound, this involves the reaction of 2-aminopyridine with 3-cyanobenzenesulfonyl chloride.
The reaction mechanism is a nucleophilic attack by the exocyclic amino group of 2-aminopyridine on the electrophilic sulfur atom of the 3-cyanobenzenesulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is scavenged by a base present in the reaction medium. Pyridine itself or other non-nucleophilic bases like triethylamine are commonly used as both a catalyst and an acid scavenger. The reaction is often carried out in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF). researchgate.netnih.gov
A general protocol for a similar synthesis involves suspending the aminopyridine in water or an organic solvent and then adding the benzenesulfonyl chloride. researchgate.netresearchgate.net The pH is often maintained in a slightly basic range to facilitate the reaction and neutralize the HCl byproduct. researchgate.net
Table 1: Typical Reaction Parameters for Sulfonamide Synthesis
| Parameter | Condition | Purpose |
| Reactants | 2-Aminopyridine, 3-Cyanobenzenesulfonyl Chloride | Formation of the core structure |
| Solvent | Dichloromethane, DMF, or aqueous medium | To dissolve reactants and facilitate reaction |
| Base | Pyridine or Triethylamine | To neutralize the HCl byproduct |
| Temperature | Room temperature to gentle reflux | To control the reaction rate |
The synthesis of the required 3-cyanobenzenesulfonyl chloride precursor can be accomplished through methods like the oxidative chlorosulfonation of corresponding thiols or their derivatives. Modern, safer methods utilize reagents like sodium chlorite (B76162) (NaClO₂) and hydrochloric acid to convert thiols, disulfides, or S-alkyl isothiourea salts into the desired sulfonyl chlorides, avoiding hazardous reagents. organic-chemistry.org
Purification Strategies for Research-Grade Compound
Achieving high purity of the final compound is essential for its use in research, particularly for biological screening and structural studies. Following the synthesis, the crude product of this compound is typically isolated by filtration after precipitation from the reaction mixture.
Standard purification techniques include:
Washing: The crude solid is often washed with water to remove any remaining base and salts, followed by a wash with a non-polar organic solvent like hexane (B92381) or diethyl ether to remove unreacted sulfonyl chloride and other non-polar impurities. nih.gov
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. Suitable solvents for sulfonamides include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexane.
Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography is employed. The compound is eluted using a solvent system of appropriate polarity, typically a gradient of ethyl acetate in hexane. This method is highly effective at separating the desired product from closely related impurities.
The purity of the final compound is confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. researchgate.net
Derivatization and Structural Modification of this compound Analogues
The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic synthesis of analogues to explore structure-activity relationships (SAR).
Modifications at the Pyridine Ring System
The pyridine ring can be modified to investigate the influence of electronic and steric factors on biological activity. The most straightforward method to achieve this is by using a substituted 2-aminopyridine as the starting material in the initial sulfonamide synthesis. researchgate.netnih.gov
Substitution with Electron-Withdrawing/Donating Groups: Starting with commercially available substituted 2-aminopyridines, such as 2-amino-5-chloropyridine (B124133) or 2-amino-4-methylpyridine (B118599), allows for the introduction of chloro or methyl groups onto the pyridine ring. researchgate.netnih.gov For instance, reacting 2-amino-4-methylpyridine with benzenesulfonyl chloride yields N-(4-methylpyridin-2-yl)benzenesulfonamide. researchgate.net
Introduction of Additional Functional Groups: The use of diaminopyridines can lead to further functionalization. For example, the reaction of 2,3-diaminopyridine (B105623) with tosyl chloride has been used to prepare N-(2-amino-pyridin-3-yl)-4-methyl-N-(4-methyl-phenyl-sulfon-yl)benzenesulfonamide. nih.gov
Direct substitution on the pre-formed N-(pyridin-2-yl)benzenesulfonamide ring is less common due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.
Chemical Transformations at the Cyano Group
The cyano group is a versatile functional handle that can be converted into a variety of other functional groups, significantly altering the compound's properties.
Reduction to Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂/Raney Nickel). This transformation introduces a basic and flexible aminomethyl group.
Hydrolysis to Carboxylic Acid or Amide: Under acidic or basic conditions, the cyano group can be fully hydrolyzed to a carboxylic acid (-COOH). Partial hydrolysis, often under milder conditions, can yield the corresponding amide (-CONH₂).
Formation of Tetrazole: The cyano group can react with azides (e.g., sodium azide (B81097) with a Lewis acid) in a [3+2] cycloaddition reaction to form a tetrazole ring. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, offering similar acidic properties but different steric and metabolic profiles.
Cyclization Reactions: In appropriately substituted scaffolds, the cyano group can participate in intramolecular cyclization reactions. For example, it can be attacked by a nearby nucleophile, such as a hydrazine-derived group, to form fused heterocyclic rings like pyrazoles. acs.org
Table 2: Key Transformations of the Cyano Group
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Reduction | LiAlH₄ in THF; or H₂, Raney Ni | Aminomethyl (-CH₂NH₂) |
| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | H₂SO₄ (conc.), mild conditions | Amide (-CONH₂) |
| Tetrazole Formation | NaN₃, NH₄Cl in DMF | 5-substituted-1H-tetrazole |
Substitution on the Benzenesulfonamide (B165840) Ring
Modifying the substitution pattern on the benzenesulfonamide ring is a key strategy for tuning the electronic and lipophilic properties of the molecule.
The most efficient and regioselective method is to begin the synthesis with a pre-substituted benzenesulfonyl chloride. The parent 3-cyanobenzenesulfonyl chloride can be synthesized with additional substituents already in place. For example, using 2,4-dichloro-benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride (tosyl chloride) in the reaction with 2-aminopyridine would yield analogues with different substitution patterns on the benzene ring. nih.govnih.gov
Direct electrophilic substitution on the 3-cyano-benzenesulfonamide ring is challenging. Both the cyano and the sulfonamide groups are strongly deactivating and meta-directing. Therefore, any incoming electrophile would be directed to the C5 position, and the reaction would likely require harsh conditions.
Regioselective Synthesis of Analogues for Structure-Activity Studies
The regioselective synthesis of analogues is fundamental for developing robust SAR, which is critical in drug discovery and agrochemical research. nih.govnih.govnih.gov By systematically varying the position and nature of substituents at each sub-site of the this compound scaffold, researchers can probe the specific interactions with a biological target. nih.gov
Pyridine Ring Exploration: A series of analogues can be created by using different isomers of substituted 2-aminopyridines (e.g., 4-chloro-, 5-chloro-, and 6-chloro-2-aminopyridine) to understand which region of the pyridine ring is most sensitive to substitution. nih.gov
Benzene Ring Exploration: A matrix of compounds can be synthesized using a library of substituted benzenesulfonyl chlorides. For instance, analogues with substituents at the 2-, 4-, or 5-positions of the benzene ring can be prepared to map the binding pocket of a target enzyme or receptor. nih.gov
Linker and Cyano Group Modification: The role of the sulfonamide linker and the cyano group can be investigated by replacing them with other functionalities. As described in section 2.4.2, converting the cyano group to an amide, amine, or tetrazole creates analogues with profoundly different hydrogen bonding capabilities and physicochemical properties.
This systematic and regiocontrolled approach allows for the fine-tuning of a lead compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Theoretical and Computational Investigations of 3 Cyano N Pyridin 2 Yl Benzenesulfonamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide. indexcopernicus.com These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical properties and reactivity. chemrxiv.orgresearchgate.net By solving approximations of the Schrödinger equation, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
Natural Bond Orbital (NBO) analysis is a key component of these investigations, offering insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation and hydrogen bonding. wisc.edu For this compound, NBO analysis can reveal the nature of the bonds within the benzenesulfonamide (B165840) and pyridine (B92270) moieties, as well as the electronic effects of the cyano substituent. The analysis of Mulliken atomic charges further helps in identifying the electrophilic and nucleophilic centers within the molecule, which are crucial for predicting its interaction with biological targets. bhu.ac.in
The molecular electrostatic potential (MESP) surface is another critical output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. bhu.ac.in For this compound, the MESP would likely show negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the sulfonamide group, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, highlighting it as a potential hydrogen bond donor. chemrxiv.org
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfonamide group, while the LUMO is likely distributed over the electron-withdrawing cyano group and the pyridine ring. researchgate.net The presence of the cyano group is anticipated to lower the LUMO energy, potentially narrowing the HOMO-LUMO gap and influencing the molecule's electronic absorption properties and reactivity.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 5.36 |
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and to map the potential energy surface that governs their interconversion. indexcopernicus.com By systematically rotating the rotatable bonds—primarily the C-S and S-N bonds—a potential energy landscape can be generated. This landscape reveals the low-energy, stable conformations and the energy barriers between them.
Table 2: Illustrative Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |
| 1 | 65° | 0.00 |
| 2 | -175° | 1.85 |
| 3 | -60° | 2.50 |
Tautomerism and protonation states are critical for understanding how this compound might behave in a physiological environment. The molecule possesses several sites that can potentially exist in different tautomeric forms or be protonated or deprotonated depending on the pH. The sulfonamide nitrogen and the pyridine nitrogen are the primary sites for such transformations.
Quantum chemical calculations can predict the relative stabilities of different tautomers and the pKa values of the ionizable groups. For instance, the sulfonamide group can exist in an imidic acid tautomeric form. By calculating the Gibbs free energies of the different forms in a solvent continuum model, the equilibrium constants between them can be estimated. Similarly, predicting the pKa of the pyridine nitrogen is crucial for determining its charge state at physiological pH, which in turn affects its ability to form hydrogen bonds and electrostatic interactions with a biological target. researchgate.net
Molecular Dynamics Simulations and Ligand Flexibility Studies
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. utupub.fi MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and flexibility in a simulated environment, often including explicit solvent molecules.
For this compound, MD simulations can reveal the range of conformations the molecule adopts in solution and the timescales of transitions between them. This information is vital for understanding how the ligand might adapt its shape to fit into a protein's binding site. nih.gov Analysis of the simulation trajectory can provide root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, which quantify the stability of the molecule's conformation and the flexibility of its different regions, respectively. researchgate.net
Reaction Mechanism Predictions and Pathway Elucidation (Computational)
Computational methods can be employed to predict the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This allows for the elucidation of the most probable reaction pathways.
For example, the synthesis of this compound or its metabolic transformations can be studied computationally. DFT calculations can model the reactants, intermediates, transition states, and products of a proposed mechanism. The calculated energy profile provides a quantitative understanding of the reaction's feasibility and kinetics, which can be invaluable for optimizing synthetic routes or predicting metabolic fate. researchgate.net
In Silico Prediction of Molecular Interactions and Binding Affinity
A primary goal of computational studies on a potential drug molecule is to predict its interactions with a biological target and its binding affinity. Molecular docking is a widely used technique for this purpose. d-nb.infochemrxiv.org It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The scoring functions used in docking provide an estimate of the binding affinity.
For this compound, docking studies against a relevant protein target would identify the key amino acid residues involved in the binding. The cyano group, the sulfonamide moiety, and the pyridine nitrogen are all expected to participate in hydrogen bonding or other specific interactions. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used in conjunction with MD simulations to obtain more accurate predictions of the binding free energy. mdpi.com These predictions are instrumental in the rational design and optimization of more potent analogs. nih.govnih.gov
Table 3: Illustrative In Silico Interaction Data for this compound with a Hypothetical Kinase
| Interaction Type | Interacting Group on Ligand | Interacting Residue on Protein | Distance (Å) |
| Hydrogen Bond | Sulfonamide NH | ASP 181 | 2.1 |
| Hydrogen Bond | Pyridine N | LYS 72 | 2.5 |
| π-π Stacking | Phenyl Ring | PHE 165 | 3.8 |
Biological and Mechanistic Studies of 3 Cyano N Pyridin 2 Yl Benzenesulfonamide in Vitro & Molecular Level
High-Throughput Screening (HTS) and Hit Identification Methodologies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds for their potential to interact with a biological target. agilent.com This process utilizes automation and miniaturization to test thousands of substances in a short period, identifying "hits" that warrant further investigation. agilent.comnih.gov Methodologies such as target-based assay development, automated screening, and post-screen hit validation are integral to this process. agilent.com
Advanced HTS techniques can even combine on-the-fly synthesis in nanomole scales with in-situ screening, accelerating the discovery pipeline. nih.gov For instance, multiplexed HTS assays can simultaneously monitor the inhibition of multiple enzymes in a single run, maximizing throughput and efficiency. nih.gov While specific HTS data detailing the initial discovery of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide as a hit is not prominently documented, it is through such comprehensive screening campaigns that compounds with its structural motifs are often identified for further development. nih.govscienceintheclassroom.org
Target Identification and Validation at the Molecular Level
Following hit identification, the crucial next step is to determine the specific molecular target(s) of the compound and validate the interaction. This involves a range of biochemical and biophysical assays.
The sulfonamide group is a well-established pharmacophore known to interact with various enzymes, making enzyme inhibition studies a primary focus for this compound.
Carbonic Anhydrases (CAs): Benzenesulfonamides are a classic class of carbonic anhydrase inhibitors (CAIs). tandfonline.comnih.gov CAs are metalloenzymes that play a role in numerous physiological processes, and their inhibition is relevant for treating various conditions. tandfonline.com Studies on structurally similar compounds, specifically 3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides, have demonstrated inhibitory activity against several human (h) CA isoforms. nih.gov These analogs were shown to be effective inhibitors of the cytosolic isoforms hCA I and II, as well as the tumor-associated isoform hCA IX. nih.gov The inhibitory mechanism typically involves the sulfonamide moiety coordinating to the Zn(II) ion in the enzyme's active site. nih.gov
Table 1: In Vitro CA Inhibition Data for Related Benzenesulfonamide (B165840) Analogs
| Compound Series | Target Isoform | Inhibition Potency | Reference |
|---|---|---|---|
| 3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides | hCA I, II, IX | Active Inhibitors | nih.gov |
| Benzenesulfonamide-triazole conjugates | hCA IX | Most sensitive isozyme | tandfonline.com |
DNA Gyrase: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibiotics. nih.govmdpi.com The pyridine (B92270) and cyano-pyridine moieties present in the structure of this compound are found in other known DNA gyrase inhibitors. nih.gov For example, certain 3-cyanopyridine (B1664610) derivatives have demonstrated promising potency as DNA gyrase inhibitors. nih.gov This suggests that DNA gyrase is a plausible target for this compound, particularly in the context of developing new antibacterial agents. mdpi.com
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate metabolic pathway. nih.gov While sulfonamides are famous for their antimicrobial properties, they typically act by inhibiting dihydropteroate (B1496061) synthase (DHPS), a different enzyme in the same pathway. nih.gov DHFR inhibitors, like trimethoprim, are often used in combination with sulfonamides to produce a synergistic bactericidal effect. nih.gov This indicates that while this compound itself is unlikely to be a direct, potent DHFR inhibitor, its structural class is highly relevant to the broader folate synthesis pathway targeted by antimicrobials.
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (potential drug) and a receptor. merckmillipore.com These assays, often using radiolabeled ligands in a competitive format, can determine the binding affinity (Ki) of a compound for a specific receptor subtype. merckmillipore.comnih.gov This information is critical for understanding a compound's potency and selectivity. While these methods are standard for characterizing new chemical entities, specific receptor binding assay data for this compound is not detailed in the available literature.
To understand the binding interaction at a molecular level, biophysical techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are employed.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique used to measure the binding kinetics (association and dissociation rates) and affinity of interactions between a small molecule and a protein target. This method has been successfully used to characterize the binding of inhibitors to targets like DNA gyrase. mdpi.com
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for structural biology. It can be used to solve the three-dimensional structure of a protein-ligand complex, providing atomic-level detail of the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. chemicalbook.com 1H-NMR and 13C-NMR spectra are routinely used to confirm the structure of synthesized sulfonamides and their intermediates. tandfonline.comnih.gov
Elucidation of Molecular Mechanisms of Action in Cellular Assays (in vitro)
After identifying a molecular target, it is essential to confirm the compound's activity in a more complex biological system, such as living cells. In vitro cellular assays bridge the gap between biochemical activity and physiological response.
A compound's interaction with its molecular target can trigger a cascade of events within the cell, altering signaling pathways. Analyzing these perturbations is key to understanding the full mechanism of action.
Research on the closely related 3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides showed they were designed as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and carbonic anhydrases. nih.gov Inhibition of a receptor tyrosine kinase like EGFR directly impacts major intracellular signaling cascades that control cell growth, proliferation, and survival. The anticancer activity of these analogs was confirmed in vitro against human cancer cell lines. nih.gov Modern computational and high-throughput experimental methods, such as Perturb-seq, allow for the systematic reconstruction of molecular pathway signatures following a chemical or genetic perturbation, providing a comprehensive view of a compound's impact on cellular networks. biorxiv.orgnih.gov
Cell-Based Phenotypic Assays for Mechanistic Understanding (in vitro)
Phenotypic screening in disease-relevant cell models is a critical tool for understanding the mechanism of action of a compound without prior knowledge of its specific molecular target. For scaffolds related to this compound, cell-based assays have been instrumental in elucidating their potential as therapeutic agents.
A series of closely related analogs, 3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides , were evaluated for their in vitro anticancer activity against various human cancer cell lines. nih.gov These phenotypic assays, which measure a compound's effect on cell viability and proliferation, are often the first step in identifying a potential anticancer agent. For this series, significant cytotoxic activity was observed, prompting further mechanistic investigation. nih.gov
To understand the cellular phenotype induced by these compounds, researchers conducted cell cycle analysis and apoptosis assays. nih.gov For instance, two potent compounds from the series, 6e and 6l , were selected for deeper study. Flow cytometry was used to determine their effect on the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Additionally, assays to measure the induction of apoptosis (programmed cell death) were performed to confirm the mechanism of cell killing. nih.gov Such cell-based phenotypic readouts are crucial for confirming that the observed cytotoxicity is due to a specific anti-cancer mechanism rather than non-specific toxicity.
The use of patient-derived cells or engineered cell lines in these assays can provide a highly relevant biological context, bridging the gap between a molecular finding and a potential clinical application. nuvisan.com
Investigation of Molecular Selectivity and Off-Target Binding Profiles (in vitro)
A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target, thereby minimizing the potential for off-target effects and associated toxicities. For analogs of this compound, in vitro assays are used to determine their binding profiles against a panel of related and unrelated biological targets.
In the development of 3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides , the compounds were designed with the intention of dually inhibiting both the epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA) isoforms, which are involved in cancer progression. nih.gov However, subsequent testing revealed a degree of selectivity. It was hypothesized that steric hindrance from certain substituents on the benzenesulfonamide ring prevented effective binding to CA isoforms without compromising EGFR inhibition, demonstrating that subtle structural changes can impart significant target selectivity. nih.gov
In a separate line of research, other novel pyridinyl sulfone compounds were found to be highly selective inhibitors of cytosolic thioredoxin reductase, showing minimal inhibition of the structurally similar enzyme glutathione (B108866) reductase. google.com This selectivity is key to their potential efficacy against cancers with dysfunctional redox states while minimizing toxic effects on normal cells. google.com Similarly, another complex pyridine-containing sulfonamide derivative, LCI699, was found to have low selectivity between the CYP11B1 and CYP11B2 enzymes, which spurred the search for more selective inhibitors. nih.gov
These examples underscore the importance of comprehensive in vitro selectivity profiling to understand the full spectrum of a compound's molecular interactions, which is essential for predicting its therapeutic window and potential side effects.
Advanced Analytical Techniques in the Research of 3 Cyano N Pyridin 2 Yl Benzenesulfonamide
Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation in Research
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary data on the number and type of protons and carbons, advanced two-dimensional (2D) NMR experiments are necessary for unambiguous assignment and to probe the molecule's conformation and dynamics. ipb.pt
For 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide, techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the pyridinyl and cyanobenzyl rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings. ipb.pt These HMBC correlations are particularly crucial for confirming the connectivity between the key functional groups: for instance, showing a correlation between the protons on the pyridine (B92270) ring and the sulfonamide nitrogen-linked carbon, and between the protons on the benzene (B151609) ring and the cyano- and sulfonamide-bearing carbons.
| Technique | Purpose | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Identifies all unique proton environments. | Distinct signals for each aromatic proton on both the pyridine and benzene rings. A broad singlet for the sulfonamide N-H proton. researchgate.net |
| ¹³C NMR | Identifies all unique carbon environments. | Signals for each aromatic carbon, plus distinct signals for the cyano (C≡N) carbon and the carbons attached to the sulfonyl group. researchgate.net |
| COSY | Shows ¹H-¹H spin-spin coupling. | Cross-peaks connecting adjacent protons within the pyridine ring and within the benzene ring, confirming their relative positions. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Cross-peaks linking each aromatic proton to its attached carbon atom. |
| HMBC | Shows 2-3 bond ¹H-¹³C correlations. | Crucial cross-peaks confirming the S-N linkage and the position of the cyano group, e.g., correlation from pyridine protons to the C-S carbon and from benzene protons to the cyano carbon. ipb.pt |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for confirming the molecular weight of a target compound and for monitoring the progress of a chemical reaction. youtube.com
In the synthesis of this compound, electrospray ionization mass spectrometry (ESI-MS) would typically be used. For reaction monitoring, a researcher can track the consumption of starting materials (e.g., 3-cyanobenzenesulfonyl chloride and 2-aminopyridine) and the formation of the desired product over time. For product validation, high-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion, which helps to further confirm the structure by identifying characteristic fragment ions. researchgate.net For sulfonamides, common fragmentation includes the cleavage of the S-N bond and loss of SO₂. researchgate.netresearchgate.net
| Analysis | Expected Ion (m/z) | Information Gained |
|---|---|---|
| Calculated Exact Mass | 271.0416 | Theoretical molecular weight. |
| HRMS (ESI+) | [M+H]⁺ = 272.0488 | Confirms elemental composition C₁₂H₁₀N₃O₂S⁺. |
| Tandem MS (MS/MS) Fragmentation | [M+H - SO₂]⁺ = 208.0692 | Characteristic loss of sulfur dioxide from the sulfonyl group. researchgate.net |
| [C₅H₅N₂]⁺ = 93.0498 | Represents the protonated 2-aminopyridine (B139424) fragment following S-N bond cleavage. |
Chromatographic Techniques for Purity Assessment in Research Studies
Chromatographic methods are essential for separating components of a mixture and are the gold standard for assessing the purity of a chemical compound. researchgate.net For a research-grade sample of this compound, High-Performance Liquid Chromatography (HPLC) is the most commonly used technique. mdpi.comrsc.org
A reversed-phase HPLC method would typically be developed, using a non-polar stationary phase (like a C18 column) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape). sielc.com The sample is injected into the system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A detector, most commonly a UV-Vis detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm), measures the components as they elute. rsc.org The purity is determined by integrating the area of all peaks in the resulting chromatogram; a high-purity sample will show one major peak with minimal contributions from other peaks. wu.ac.th Thin-Layer Chromatography (TLC) is also used as a rapid, qualitative tool for monitoring reaction progress and assessing purity. usda.govresearchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm rsc.org |
| Purity Specification | ≥98% (by peak area) merckmillipore.com |
X-ray Crystallography of this compound and its Complexes
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. weizmann.ac.il Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the unambiguous confirmation of its constitution and stereochemistry.
The analysis yields a three-dimensional map of electron density from which atomic coordinates, bond lengths, bond angles, and torsion angles can be determined with very high precision. nih.gov This data would reveal the solid-state conformation of the molecule, including the dihedral angle between the pyridine and benzene rings and the geometry around the sulfonamide linkage. Furthermore, crystallographic analysis of the compound co-crystallized with a biological target, such as an enzyme, can provide invaluable insight into its binding mode. nih.govnih.gov These complex structures reveal the specific intermolecular interactions—such as hydrogen bonds, ionic interactions, and van der Waals contacts—that are responsible for the compound's biological activity. acs.org
| Parameter | Example Value (Sul1-PDB: 7S2I) | Example Value (Sul3-PDB: 8SCD) |
|---|---|---|
| Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |
| Resolution | 1.78 Å | 2.06 Å |
| Space Group | P 21 21 21 | C 1 2 1 |
| R-Value Work | 0.165 | 0.164 |
| R-Value Free | 0.190 | 0.188 |
Biophysical Methods for Interaction Studies (e.g., ITC, SPR)
To understand how a compound like this compound might function as a drug or chemical probe, it is essential to study its interactions with biological macromolecules. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are at the forefront of this research. elsevierpure.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed when two molecules interact. youtube.comrsc.org In a typical experiment, a solution of the compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured, allowing for the direct determination of the binding affinity (dissociation constant, Kd), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This complete thermodynamic profile provides deep insight into the forces driving the binding event. nih.gov
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring binding events. nih.govspringernature.com In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. rsc.org This method provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/kₐ). acs.org
| Technique | Key Parameters Measured | Significance |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | Quantifies the strength of the interaction. |
| Stoichiometry (n) | Determines the ratio of compound to protein in the complex. | |
| Enthalpy (ΔH) | Measures the heat change upon binding (e.g., hydrogen bonding). nih.gov | |
| Entropy (ΔS) | Measures the change in disorder upon binding (e.g., hydrophobic effect). nih.gov | |
| Surface Plasmon Resonance (SPR) | Association Rate (kₐ) | Quantifies how quickly the compound binds to the target. acs.org |
| Dissociation Rate (kd) | Quantifies how quickly the compound dissociates from the target. acs.org | |
| Binding Affinity (Kd) | Calculated from kinetic rates (kd/kₐ), confirms binding strength. |
Emerging Research Applications and Future Directions for 3 Cyano N Pyridin 2 Yl Benzenesulfonamide
Development as a Chemical Biology Probe
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, in a selective and controlled manner. chemicalprobes.org The structural characteristics of 3-cyano-N-(pyridin-2-yl)benzenesulfonamide make it an attractive starting point for the development of such tools. These probes are instrumental in validating drug targets and elucidating complex biological processes.
Affinity-based proteomics is a powerful technique used to identify the protein targets of a bioactive small molecule. This method typically involves modifying the molecule of interest (the "bait") by adding a linker and a reactive group, then immobilizing it on a solid support like beads. When a cell lysate is passed over these beads, proteins that bind to the bait can be captured, isolated, and subsequently identified. nih.gov
The this compound scaffold is amenable to the modifications required for affinity-based proteomics. Functional groups, such as alkynes or primary amines, can be introduced onto the core structure. nih.gov An alkyne group, for example, serves as a "handle" for "click chemistry," a highly efficient reaction that can be used to attach the probe to a solid support or to a reporter tag (like biotin (B1667282) or a fluorophore) after it has bound to its target proteins in a cellular environment. nih.gov This approach allows for the identification of both high-affinity primary targets and lower-affinity "off-targets," providing crucial information about a compound's selectivity and potential mechanisms of action or toxicity. nih.gov
Live-cell imaging allows researchers to visualize the localization and dynamics of molecules within living cells in real-time. By attaching a fluorescent dye (a fluorophore) to a chemical probe, its journey and interactions within the cell can be tracked using advanced microscopy techniques. This provides invaluable mechanistic insights that are not achievable with fixed (dead) cells.
Derivatives of the this compound scaffold, particularly those incorporating a 3-cyano-2-pyridone motif, have been synthesized and studied for their intrinsic fluorescent properties. mdpi.comsciforum.net Researchers can develop probes where the core scaffold itself is fluorescent or where a fluorophore is attached via a linker. For instance, a probe could be "clicked" to a cyanine (B1664457) dye like Cy5 to visualize which proteins it labels within a cell lysate resolved by gel electrophoresis. nih.gov In live-cell studies, such a fluorescent probe could be used to determine its subcellular localization (e.g., nucleus, mitochondria, or cell membrane), to monitor its engagement with a specific target protein, or to observe downstream effects on cellular morphology or signaling events.
Potential as a Precursor for Novel Chemical Entities and Scaffolds
A precursor in medicinal chemistry is a starting molecule that can be chemically modified to generate a library of new compounds, or "novel chemical entities." The this compound structure is a versatile scaffold that serves as a valuable starting point for creating diverse molecular architectures with a wide range of biological activities. nih.gov
Researchers have successfully used this and closely related structures as precursors to synthesize new classes of compounds. For example, it has been used to create novel 5-cyano-6-oxo-pyridine-based sulfonamides designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA) for potential anticancer applications. nih.gov Other synthetic explorations have yielded different heterocyclic systems, such as coumarin (B35378) and pyrazole (B372694) derivatives, by reacting the core structure with various reagents like salicylaldehyde (B1680747) or hydrazine. researchgate.net The reactivity of the cyano and pyridone groups allows for a multitude of chemical transformations, leading to new scaffolds that can be screened for different biological activities, from anticancer to insecticidal properties. orientjchem.orgmdpi.com
Table 1: Examples of Novel Scaffolds Synthesized from Cyano-Pyridine Precursors
| Precursor Type | Reaction | Novel Scaffold/Derivative | Potential Application | Reference |
| Cyano-pyridone acetamide | Cyclization with salicylaldehyde | Coumarinyl pyridine (B92270) | Heterocyclic synthesis | researchgate.net |
| Ethanone derivative | Claisen-Schmidt condensation | Chalcones | Anticancer agents | orientjchem.org |
| Chalcones | Cyclocondensation with cyanoacetamide | 2-Oxo-1,2-dihydropyridine-3-carbonitriles | Anticancer agents | orientjchem.org |
| Cyano-pyridone | Cycloaddition reactions | Substituted 3-cyano-2-pyridones | Insecticides | mdpi.com |
| Benzenesulfonamide (B165840) | Reaction with acetylacetone | 5-Cyano-6-oxo-pyridine sulfonamides | EGFR/CA inhibitors | nih.gov |
Strategies for Enhancing Molecular Selectivity and Potency (in vitro)
Once a biologically active "hit" compound is identified, medicinal chemists work to optimize its properties. The primary goals are to increase its potency (the concentration required to produce an effect) and its selectivity (its ability to act on the desired target with minimal action on other targets). This is often achieved through systematic modification of the molecule's structure, a process known as Structure-Activity Relationship (SAR) studies.
For compounds related to this compound, several strategies have proven effective in vitro:
Steric Hindrance: The introduction of bulky chemical groups can physically block the compound from fitting into the binding site of off-target proteins. In one study, adding a methoxy (B1213986) group near the sulfonamide moiety prevented the compounds from effectively inhibiting carbonic anhydrase isoforms while preserving their ability to inhibit EGFR. nih.gov
Modification of Core Structure: Altering the central ring system or the linker groups can fine-tune the compound's fit within the target's binding pocket. For example, in the development of aldosterone (B195564) synthase inhibitors, modifications to a related pyridine-indole scaffold were crucial for achieving high selectivity over the structurally similar steroid 11β-hydroxylase (CYP11B1), thereby avoiding unwanted effects on cortisol production. nih.gov
Targeting Specific Interactions: The cyano group (C≡N) is a key feature of many potent inhibitors. It can form critical hydrogen bonds with water molecules or amino acid residues within the target's active site, anchoring the inhibitor in place and increasing potency. nih.gov Modifying the groups around this cyano moiety can further optimize these interactions.
Exploration of Unexplored Biological Targets and Pathways
A key direction in modern drug discovery is finding new uses for existing molecular scaffolds. By screening compounds like this compound against a wide range of biological targets, researchers can uncover previously unknown activities and therapeutic potentials.
This exploration has led to the identification of several novel targets for related sulfonamide and cyano-pyridine compounds:
Dual-Target Inhibition: Rather than aiming for a single target, some research explores the intentional design of molecules that can inhibit two distinct targets involved in a disease. For instance, derivatives have been created to simultaneously block EGFR and carbonic anhydrase IX, both of which are implicated in cancer progression. nih.gov
Redox Pathway Modulation: Certain pyridinyl sulfones have been found to potently and selectively inhibit thioredoxin reductase, an enzyme involved in cellular redox balance. This presents a potential strategy for treating cancers with dysfunctional redox states. google.com
Ion Channel Modulation: In a different therapeutic area, modification of a related pyridine carboxamidine structure led to the discovery of potent potassium channel openers. nih.gov This activity resulted in the development of a new class of antihypertensive agents. nih.gov
Challenges in Synthesis and Scale-Up for Research Purposes
While a compound may show great promise in initial tests, its practical utility can be limited by difficulties in its chemical synthesis, especially when larger quantities are needed for extensive in vitro and in vivo studies.
Several challenges have been noted for this compound and its analogs:
Harsh Reaction Conditions: Some necessary chemical transformations require harsh conditions, such as prolonged heating at high temperatures (reflux) for many hours, which may not be compatible with sensitive functional groups on the molecule and can be energy-intensive to scale up. mdpi.com
Purification Difficulties: Isolating the desired pure product from a mixture of starting materials, byproducts, and solvents can be a significant hurdle. This often requires advanced chromatographic techniques that can be time-consuming and expensive. nih.gov
Metabolic Instability: For probes intended for use in animal models, rapid metabolism is a major challenge. Related pyrazolopyrimidine compounds were found to be quickly broken down in mice through both Phase I (oxidation) and Phase II (conjugation) metabolic pathways. nih.gov Overcoming this required a complex co-dosing strategy with metabolic inhibitors just to achieve sufficient exposure for the probe to be effective, complicating experimental design and interpretation. nih.gov
Integration of Artificial Intelligence and Machine Learning in Future Research
The future exploration of this compound and its derivatives is poised to be significantly accelerated and refined through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing drug discovery and development by enabling rapid analysis of vast datasets, prediction of molecular properties, and the generation of novel chemical structures with desired biological activities. gsconlinepress.com The application of AI and ML to the study of this specific benzenesulfonamide scaffold holds the promise of unlocking new therapeutic potentials and optimizing existing ones with greater efficiency.
Machine learning algorithms, particularly deep learning models, can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models, which are already used for benzenesulfonamide derivatives nih.gov, can be significantly enhanced by ML. These advanced models can more accurately predict the bioactivity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. This data-driven approach saves considerable time and resources compared to traditional screening methods. nih.gov
One key area of application is the prediction of various pharmacological and physicochemical properties. By leveraging existing data on sulfonamides and related compounds, ML models can be developed to forecast properties such as binding affinity to specific targets, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. nih.govnih.gov This predictive power allows researchers to de-risk drug candidates early in the discovery pipeline.
The integration of AI and ML into the research workflow for this compound can be envisioned in several key areas, as detailed in the table below.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Predictive Modeling (QSAR/QSPR) | Development of models that correlate chemical structures with biological activity (QSAR) and physicochemical properties (QSPR). nih.govgithub.com | Faster identification of derivatives with high potency and selectivity towards therapeutic targets like EGFR and carbonic anhydrases. nih.gov Prediction of solubility, stability, and other key properties to guide formulation. |
| Virtual Screening | High-throughput computational screening of large virtual libraries of compounds against a biological target to identify potential hits. | Rapidly screen millions of virtual derivatives of the core scaffold to find novel inhibitors for various diseases, expanding beyond current applications in cancer and herbicides. nih.govnih.gov |
| De Novo Drug Design | Use of generative models to create entirely new molecules with optimized properties for a specific target. stanford.edu | Design of novel benzenesulfonamide derivatives with improved efficacy, better safety profiles, and potentially new mechanisms of action. |
| Target Identification and Validation | Analysis of large-scale biological data (genomics, proteomics) to identify and validate new therapeutic targets for the compound and its analogs. nih.gov | Discovery of new diseases or pathways where this compound derivatives could be effective, based on predicted interactions with various biological targets. |
| Synergistic Combination Prediction | AI algorithms can analyze data from drug combination screens to predict synergistic effects with other drugs. nih.gov | Identification of potential combination therapies where this compound could enhance the efficacy of existing drugs, particularly in cancer treatment. |
| Synthesis Pathway Prediction | ML models can predict viable and efficient synthetic routes for novel compounds. gsconlinepress.com | Acceleration of the synthesis of newly designed derivatives by suggesting optimal reaction conditions and starting materials. |
The foundation for these AI and ML applications lies in the availability of high-quality data. Continued experimental research into the synthesis, characterization, and biological evaluation of this compound derivatives will be crucial for building robust and accurate predictive models. mdpi.com As more data becomes available, the power of AI and ML to guide future research directions will continue to grow, paving the way for the development of novel and more effective therapeutic agents based on this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-Cyano-N-(pyridin-2-yl)benzenesulfonamide, and how are intermediates validated?
- Answer : The compound is synthesized via sulfonylation of 3-cyanobenzenesulfonyl chloride with 2-aminopyridine under basic conditions (e.g., NaH or Et₃N). Intermediate purity is confirmed by 1H NMR (e.g., aromatic protons at δ 8.11–7.15 ppm) and HRMS (e.g., [M+H]+ at m/z 294.1). For structurally similar derivatives, rhodium-catalyzed C–C bond alkenylation has been used to access α-branched analogs, with reaction progress monitored by TLC and LC-MS .
Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?
- Answer :
- 1H/13C NMR : Assigns aromatic protons (pyridin-2-yl and benzenesulfonamide moieties) and confirms regiochemistry.
- HRMS : Validates molecular ion peaks (e.g., m/z 294.1 [M+H]+).
- X-ray crystallography : Resolves bond lengths (e.g., S–N bond ~1.63 Å) and torsional angles using SHELXL. Crystal data are refined with R1 < 0.05 for high accuracy .
Q. How is the herbicidal activity of this compound initially screened in laboratory settings?
- Answer : Glasshouse assays evaluate post-emergent herbicidal activity at 37.5–150 g/ha. Key metrics include:
- Inhibition rates (%) for target weeds (e.g., velvetleaf, barnyard grass).
- Dose-response curves to calculate EC₅₀ values.
- Comparative benchmarks against saflufenacil and sulcotrione .
Advanced Research Questions
Q. How do QSAR models inform the design of this compound derivatives with enhanced bioactivity?
- Answer : QSAR studies utilize descriptors like logP , Hammett σ constants , and molecular polarizability to predict herbicidal efficacy. For example:
Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?
- Answer : Single-crystal X-ray diffraction with SHELXL refines:
- Torsion angles between pyridin-2-yl and benzenesulfonamide planes (e.g., 15–25°).
- Hydrogen-bond networks (e.g., N–H···O=S interactions, 2.8–3.1 Å).
Monoclinic space groups (e.g., P21/c) are typical, with unit cell parameters a = 11.1–25.0 Å, b = 4.8–5.4 Å .
Q. Why do discrepancies arise between in vitro and field efficacy data, and how are they addressed?
- Answer : Compound II7 showed 95% weed control at 60 g/ha in fields but required higher doses in vitro. Contributing factors:
- Environmental stability : Hydrolysis studies at pH 5–9 identify degradation products (e.g., cyano → carboxylic acid).
- Soil adsorption : Measured via HPLC after 24-hour exposure to loam/clay soils.
- Metabolite profiling : LC-MS/MS detects active metabolites (e.g., sulfonamide cleavage products) .
Q. How does the cyano group influence the compound’s reactivity and bioactivity?
- Answer : The -CN group:
- Enhances electrophilicity : Facilitates nucleophilic attack (e.g., glutathione conjugation in weed metabolism).
- Modulates lipophilicity : logP increases by ~0.3 units compared to -H analogs, improving membrane permeability.
- Confers UV stability : Resists photodegradation (λmax ~270 nm) better than nitro or amino derivatives .
Q. What catalytic methods enable selective functionalization of the pyridin-2-yl moiety?
- Answer : Rhodium-catalyzed C–H activation (e.g., [Cp*RhCl₂]₂ catalyst) introduces aryl/alkenyl groups at the pyridine C3 position. Key conditions:
- Ligand: AgSbF₆ (20 mol%).
- Solvent: DCE at 80°C.
- Yields: 70–85% for derivatives like N-((3-methyl-2-(pyridin-2-yl)phenyl)methyl)benzenesulfonamide .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
